molecular formula C16H22BrNO4 B3183300 Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate CAS No. 886366-58-1

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B3183300
CAS No.: 886366-58-1
M. Wt: 372.25 g/mol
InChI Key: UWWMGLQOPOCMBR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate is a synthetic amino acid derivative featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a 3-bromobenzyl substituent. The Boc group serves as a temporary protecting group for amines in peptide synthesis, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name

methyl 2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMGLQOPOCMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661497
Record name Methyl 2-[(3-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-58-1
Record name Methyl 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(3-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its derivatives and the specific biological targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can interact with various molecular targets, such as enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Bromobenzyl vs. 4-Bromobenzyl Derivatives

The positional isomerism of the bromine substituent (meta vs. para) significantly impacts physicochemical and synthetic properties:

Property 3-Bromobenzyl Derivative (Target) 4-Bromobenzyl Analog ()
Substituent Position Bromine at meta position on benzyl Bromine at para position on benzyl
Electronic Effects Electron-withdrawing effect slightly reduced due to meta orientation Stronger electron-withdrawing effect (para-directing)
Spectral Data Aromatic protons: Split peaks (e.g., δ ~7.1–7.3 ppm, unresolved multiplets) Aromatic protons: Symmetrical doublets (e.g., δ ~7.3 ppm, J = 8.0 Hz)
Reactivity Potential regioselectivity differences in cross-coupling reactions (e.g., Suzuki-Miyaura) Para-substitution may favor linear coupling products

The 4-bromo analog (CAS 886366-46-7) is commercially available as a pharmaceutical intermediate, highlighting its utility in drug development .

Substituent Variations: tert-Butylphenyl vs. Bromobenzyl Derivatives

Replacing the bromobenzyl group with a tert-butylphenyl substituent (as in ) introduces distinct steric and electronic effects:

Property 3-Bromobenzyl Derivative tert-Butylphenyl Analog ()
Substituent 3-Bromobenzyl (polar, reactive) 4-tert-Butylphenyl (nonpolar, bulky)
Synthesis Yield Not reported 52% yield via thianthrenium coupling
¹H NMR Shifts Expected δ ~7.1–7.3 (aromatic, meta) δ 7.31 (d, J = 8.0 Hz), 7.05 (d, J = 8.0 Hz)
Applications Potential for cross-coupling chemistry Designed for heterocycle functionalization

The tert-butylphenyl analog exhibits enhanced hydrophobicity, which may improve membrane permeability in drug candidates .

Protecting Group Variations: Boc vs. Benzyloxycarbonyl (Z)

The choice of protecting group influences stability and deprotection conditions:

Property Boc-Protected Derivative (Target) Z-Protected Analog ()
Deprotection Acid-labile (e.g., HCl/TFA) Hydrogenolysis (H₂/Pd-C)
Stability Stable under basic conditions Sensitive to reducing environments
Synthetic Utility Preferred in stepwise peptide synthesis Requires hydrogenation infrastructure

reports a 73% yield for Boc/Z-deprotection using hydrogenolysis, demonstrating the operational simplicity of Boc in orthogonal protection strategies .

Functional Group Analogues: Pyridyl vs. Bromobenzyl Derivatives

Replacing the benzyl group with a pyridyl moiety alters electronic and coordination properties:

Property 3-Bromobenzyl Derivative Pyridyl Analog ()
Substituent Bromobenzyl (aryl halide) Pyridin-2-yl (heteroaromatic)
Reactivity Electrophilic cross-coupling Metal-coordination (e.g., catalysis)
Spectral Data Aromatic δ ~7.1–7.3 ppm Pyridyl protons: δ ~8.5 ppm (α-H)

The pyridyl variant () undergoes hydrolysis to carboxylic acids under basic conditions, a property exploitable in prodrug design .

Biological Activity

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, including relevant case studies and research findings.

Molecular Formula and Structure

  • Molecular Formula: C16H22BrNO4
  • Molar Mass: 372.25 g/mol
  • CAS Number: 886366-46-7

Physical Properties

PropertyValue
AppearanceSolid (Yellow)
Density1.298 g/cm³
Melting Point104.0 to 108.0 °C
Boiling Point458.8 °C at 760 mmHg
SolubilitySoluble in dichloromethane

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination of Benzyl Derivative: The starting material is brominated to introduce the bromine substituent.
  • Amidation Reaction: The brominated compound undergoes an amidation reaction with tert-butoxycarbonyl (Boc) protected amines.
  • Esterification: The final product is formed through esterification with methyl propanoate.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers .

Case Study:

  • Cell Lines Tested: MCF-7 (breast cancer), PC-3 (prostate cancer)
  • Results: IC50 values indicated effective inhibition at concentrations as low as 10 µM, suggesting a strong potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the range of 25-50 µg/mL .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis: By interfering with the synthesis pathways crucial for DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity: Leading to increased permeability and eventual cell lysis in microbial pathogens.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

  • Anticancer Activity:
    • Inhibition of cell cycle progression in cancer cells.
    • Induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy:
    • Effective against multi-drug resistant strains.
    • Synergistic effects when combined with conventional antibiotics.
  • Toxicology Studies:
    • Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required to fully establish safety parameters in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 2
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Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

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